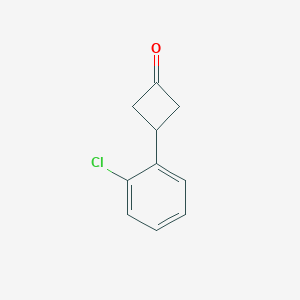

3-(2-Chlorophenyl)cyclobutanone

Description

Structure

3D Structure

Propriétés

IUPAC Name |

3-(2-chlorophenyl)cyclobutan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClO/c11-10-4-2-1-3-9(10)7-5-8(12)6-7/h1-4,7H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZRHYHKZMBRCKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1=O)C2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301304905 | |

| Record name | 3-(2-Chlorophenyl)cyclobutanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301304905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1080636-35-6 | |

| Record name | 3-(2-Chlorophenyl)cyclobutanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1080636-35-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2-Chlorophenyl)cyclobutanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301304905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(2-chlorophenyl)cyclobutan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 2 Chlorophenyl Cyclobutanone and Analogous Cyclobutanone Derivatives

Cycloaddition-Based Approaches

Cycloaddition reactions, particularly [2+2] cycloadditions, are a fundamental and convergent method for the formation of cyclobutane (B1203170) rings. These reactions involve the combination of two two-atom components to form a four-membered ring. For the synthesis of 3-(2-chlorophenyl)cyclobutanone, this would typically involve the reaction of a ketene (B1206846) or a ketene equivalent with an appropriately substituted alkene.

Stereoselective [2+2] Cycloaddition Strategies

Stereoselective [2+2] cycloadditions are crucial for controlling the spatial arrangement of substituents on the cyclobutane ring, which is often essential for the biological activity or further transformation of the molecule. While direct photochemical [2+2] cycloadditions can be employed, they often suffer from a lack of selectivity. researchgate.net More controlled methods often rely on the use of chiral auxiliaries or catalysts to induce facial selectivity in the cycloaddition step. For instance, the cycloaddition of an alkene to an allenoate can be a powerful method for constructing 1,3-substituted cyclobutanes. nih.gov

Organocatalyzed Enantioselective Cycloadditions

The use of small organic molecules as catalysts (organocatalysts) has emerged as a powerful tool for enantioselective synthesis. In the context of cyclobutanone (B123998) synthesis, organocatalysts can activate substrates towards [2+2] cycloaddition. For example, a formal [2+2] cycloaddition can be initiated by a vinylogous Friedel–Crafts alkylation, utilizing tandem iminium–enamine activation of enals to produce highly functionalized cyclobutanes with excellent control of stereochemistry.

Ketene and Keteniminium Salt-Mediated Cycloadditions

Ketenes are highly reactive species that readily undergo [2+2] cycloaddition with alkenes to form cyclobutanones. utexas.edu The reaction of a ketene with an alkene is a classic method for cyclobutanone synthesis. In the case of this compound, this would conceptually involve the reaction of ketene with 1-chloro-2-vinylbenzene. However, the high reactivity of ketenes can sometimes lead to undesired side reactions.

A related and often more controlled approach involves the use of keteniminium salts. These are generated in situ from amides and are highly electrophilic, reacting with alkenes in a stepwise manner to afford cyclobutanones after hydrolysis. This method can offer better control over the reaction conditions and substrate scope. For example, a patent describes the preparation of various cyclobutanones by reacting a 2-haloacyl halide with an ethylenically unsaturated compound in the presence of zinc and/or tin. google.com This process involves the in situ formation of a ketene or a related reactive species that undergoes cycloaddition.

Ring Expansion Protocols

An alternative to building the four-membered ring directly is to construct a smaller, three-membered ring and then expand it. This approach can be particularly advantageous for accessing specific substitution patterns that are difficult to achieve through cycloaddition.

Transformations from Cyclopropyl (B3062369) Precursors

The ring expansion of cyclopropyl precursors is a well-established method for the synthesis of cyclobutanones. A common strategy involves the rearrangement of a 1-hydroxycyclopropylmethanol or a related species. For instance, the acid-catalyzed rearrangement of cyclopropylcarbinol can be used to produce cyclobutanol, which can then be oxidized to cyclobutanone. orgsyn.org In a similar vein, the treatment of 2-hydroxycyclobutanones with aryl thiols under acid catalysis can lead to the formation of cyclopropyl carbaldehydes and ketones. unica.it This transformation highlights the synthetic relationship between these two ring systems. A recent study has also demonstrated a novel synthesis of 4-quinolone-3-carboxylates through a cyclopropanation-ring expansion of 3-chloroindoles, showcasing the versatility of this strategy. nih.gov

Oxaspiropentane Ring Enlargement Reactions

A notable method for the synthesis of cyclobutanones involves the ring enlargement of oxaspiropentanes. This strategy leverages the inherent strain of the oxaspiropentane ring system to drive the rearrangement to the more stable cyclobutanone. One such approach involves the epoxidation of methylenecyclopropane, which yields the corresponding oxaspiropentane. Subsequent rearrangement of this intermediate leads to the formation of cyclobutanone. orgsyn.org This method has been successfully applied to the synthesis of various cyclobutanone derivatives. acs.org

For instance, the reaction of 1-methyl-1-lithiocyclopropane with an appropriate epoxide can generate a lithium salt which, upon warming, rearranges to a cyclobutanolate. This intermediate can then be oxidized to the corresponding cyclobutanone. This strategy highlights the versatility of using strained ring systems as precursors for constructing four-membered rings.

Intramolecular Cyclization and Rearrangement Strategies

Intramolecular reactions provide powerful tools for the stereocontrolled synthesis of complex cyclic systems. In the context of cyclobutanone synthesis, intramolecular [2+2] photocycloadditions have proven to be particularly effective. acs.org For example, the intramolecular photocycloaddition of an allene (B1206475) tethered to a butenolide has been utilized to construct the tricyclic core of solanoeclepin A, which features a cyclobutanone ring. researchgate.net This reaction proceeds with high regioselectivity, demonstrating the power of intramolecular constraints in directing the outcome of a reaction. researchgate.net

Furthermore, rearrangement reactions offer alternative pathways to cyclobutanones. The Tiffeneau-Demjanov rearrangement, for instance, involves the reaction of a ketone with a diazo compound, leading to a ring expansion. libretexts.org A related transformation, the Wolff rearrangement, also proceeds through a diazo intermediate to achieve ring expansion. libretexts.org Another powerful rearrangement is the pinacol-type rearrangement of α-hydroxycyclopropyl carbinols, which can provide access to both cis- and trans-2,3-disubstituted cyclobutanones. organic-chemistry.org This method relies on the stereospecific migration of a carbon bond to an adjacent carbocationic center. organic-chemistry.org

Direct Functionalization and Condensation Methods

α-Functionalization of the Cyclobutanone Moiety

The direct functionalization of the α-position of the cyclobutanone ring is a crucial strategy for introducing molecular complexity. nih.gov Organocatalysis has emerged as a powerful tool for achieving enantioselective α-functionalization of cyclobutanones. For example, SOMO (Singly Occupied Molecular Orbital) catalysis has been employed for the α-allylation of cyclobutanone. nih.gov In this process, a transiently generated enamine is oxidized to a radical cation, which then undergoes alkylation with an allyl silane. nih.gov

Another approach involves the use of Brønsted acids to catalyze the in situ generation of carbocations for the α-alkylation of cyclobutanones. nih.gov This method has been successfully applied to the reaction of cyclobutanone with diphenylmethanol, affording the α-functionalized product in good yield and enantiomeric excess. nih.gov Furthermore, direct aldol (B89426) reactions of cyclobutanone with aromatic aldehydes can be catalyzed by primary amine organocatalysts, yielding the corresponding aldol adducts with high enantioselectivity. nih.gov

Base-Catalyzed Direct Condensation Reactions

Base-catalyzed condensation reactions provide a direct route to functionalized cyclobutanones. The Mannich reaction, a three-component condensation of an aldehyde, an amine, and a ketone, can be applied to cyclobutanone to synthesize β-acylamino cyclobutanone derivatives. rsc.org This reaction has been shown to proceed efficiently under solvent-free conditions, promoted by a copper(II) triflate/triisopropylsilyl chloride system. rsc.org

Furthermore, the condensation of prochiral cyclobutanones with diphenylphosphinyl hydroxylamine (B1172632) under Brønsted acid catalysis can lead to the formation of axially chiral oxime esters with high yield and selectivity. nih.gov This reaction suppresses the competing aza-Baeyer–Villiger reaction and provides a versatile intermediate that can be further transformed. nih.gov For instance, these oxime esters can undergo a base-triggered ring contraction to afford cyanocyclopropanes. nih.gov

Green Chemistry Principles in Cyclobutanone Synthesis

The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to minimize environmental impact and enhance sustainability. solubilityofthings.com Key principles include waste prevention, maximizing atom economy, using less hazardous chemical syntheses, and designing for energy efficiency. acs.orgyoutube.com

In the context of cyclobutanone synthesis, several strategies align with these principles. The use of catalytic methods, such as organocatalysis and transition-metal catalysis, is a cornerstone of green chemistry as it reduces the need for stoichiometric reagents. nih.govacs.org For example, the catalytic protio-semipinacol ring-expansion of vinylic cyclopropyl alcohols to cyclobutanones minimizes waste by using a catalytic amount of a chiral dual-hydrogen-bond donor and hydrogen chloride. organic-chemistry.org

Solvent selection is another critical aspect of green chemistry. acs.org The development of solvent-free reaction conditions, as seen in the Mannich-type synthesis of β-acylamino cyclobutanones, is a significant step towards greener processes. rsc.org Furthermore, employing renewable feedstocks and reducing the use of protecting groups are important considerations for sustainable synthesis. acs.org While specific applications of all twelve principles to the synthesis of this compound are not extensively documented, the broader trends in cyclobutanone synthesis reflect a growing awareness and implementation of greener synthetic practices. solubilityofthings.com

Stereochemical Control and Analysis in 3 2 Chlorophenyl Cyclobutanone Chemistry

Diastereoselectivity and Enantioselectivity in Synthetic Routes

The synthesis of 3-(2-Chlorophenyl)cyclobutanone and its subsequent reactions offer multiple opportunities for stereochemical control. Key transformations include the creation of the cyclobutane (B1203170) ring itself and the reduction of the carbonyl group.

Diastereoselective Carbonyl Reduction: A common and well-studied reaction of 3-substituted cyclobutanones is the reduction of the carbonyl group to a secondary alcohol. This transformation creates a new stereocenter at the C1 position, leading to cis and trans diastereomers. Experimental and computational studies on analogous 3-substituted cyclobutanones, such as 3-phenylcyclobutanone, have demonstrated a strong preference for the formation of the cis isomer, often with diastereomeric ratios exceeding 90:10. nih.govvub.be This high selectivity is observed with a variety of hydride reducing agents. vub.be

The pronounced preference for the cis product arises from the steric influence of the bulky substituent at the C3 position, which directs the incoming nucleophile (e.g., a hydride) to the opposite, or anti, face of the carbonyl group. This facial selectivity is a cornerstone of stereocontrol in this system. The diastereoselectivity can be further enhanced by conducting the reaction at lower temperatures or by using less polar solvents. vub.be

While specific data for this compound is not extensively documented, the principles established for 3-phenylcyclobutanone are directly applicable. The 2-chlorophenyl group is sterically demanding and would be expected to strongly direct nucleophilic attack to the opposite face of the ring, leading to a high yield of the cis-3-(2-Chlorophenyl)cyclobutanol.

Table 1: Diastereoselectivity in the Hydride Reduction of 3-Phenylcyclobutanone (A Model System) This table presents representative data from the reduction of 3-phenylcyclobutanone, which serves as a model for the expected outcomes with this compound.

| Reducing Agent | Solvent | Temperature (°C) | Diastereomeric Ratio (cis:trans) | Reference |

| LiAlH₄ | THF | 0 | >99:1 | vub.be |

| NaBH₄ | Methanol (B129727) | 0 | 94:6 | vub.be |

| L-Selectride® | THF | -78 | >99:1 | vub.be |

| K-Selectride® | THF | -78 | >99:1 | vub.be |

Enantioselective Synthesis: Achieving enantioselectivity in the synthesis of this compound itself presents a greater challenge. The most common methods for constructing cyclobutanone (B123998) rings, such as [2+2] cycloadditions, often yield racemic products unless chiral auxiliaries, catalysts, or starting materials are employed. nih.gov Modern catalytic methods, including those using cobalt or iridium catalysts, have shown promise in achieving enantioselective cyclobutanone construction, providing access to chiral building blocks with high enantiomeric excess (ee). escholarship.orgchemistryviews.orgnih.gov These strategies could potentially be adapted for the enantioselective synthesis of this compound.

Mechanistic Models for Stereocontrol (e.g., Felkin-Anh Model)

The high diastereoselectivity observed in nucleophilic additions to the carbonyl group of this compound can be rationalized using established stereochemical models, most notably the Felkin-Anh model. This model predicts the stereochemical outcome of nucleophilic attack on a carbonyl group adjacent to a stereocenter. nih.govescholarship.org

In the context of this compound, the relevant stereocenter is at the C3 position. The Felkin-Anh model requires arranging the substituents on this stereocenter based on their steric size: large (L), medium (M), and small (S). For this compound, these would be:

L (Large): The 2-chlorophenyl group.

M (Medium): The C2/C4 methylene groups of the cyclobutane ring.

S (Small): The hydrogen atom at C3.

According to the model, the most stable transition state for nucleophilic attack is achieved when the largest group (L) is positioned perpendicular to the plane of the carbonyl group. This orientation minimizes steric interactions with the approaching nucleophile. The nucleophile then attacks the carbonyl carbon along the Bürgi-Dunitz trajectory (approximately 107°), approaching from the face opposite the large group and closer to the smallest group (S). nih.gov

For this compound, placing the large 2-chlorophenyl group in this anti-periplanar position relative to the incoming nucleophile effectively shields one face of the carbonyl. Consequently, the nucleophile preferentially attacks from the less hindered face, which leads to the formation of the cis diastereomer as the major product. Computational studies on similar systems have confirmed that this anti-facial attack is favored and that torsional strain is a key factor governing this preference. vub.be

Influence of Substituent Effects on Stereochemical Outcomes

The nature of the substituent at the C3 position profoundly influences the stereochemical outcome of reactions at the carbonyl group. In this compound, the 2-chlorophenyl group exerts both steric and electronic effects that dictate reactivity and selectivity.

Steric Effects: The primary influence of the 2-chlorophenyl group is its steric bulk. The presence of the chlorine atom in the ortho position causes the phenyl ring to be rotationally restricted, increasing its effective steric demand compared to an unsubstituted phenyl group. This enhanced steric hindrance further reinforces the facial bias predicted by the Felkin-Anh model, potentially leading to even higher cis-selectivity in nucleophilic additions compared to 3-phenylcyclobutanone. The bulky group ensures that the lowest energy approach for a nucleophile is from the face of the cyclobutanone ring opposite to this substituent.

Electronic Effects: The chlorine atom is an electron-withdrawing group, which influences the electronic properties of the molecule. It deactivates the phenyl ring through its inductive effect. While this electronic effect is significant for reactions on the aromatic ring itself, its influence on the stereoselectivity of nucleophilic addition to the distant carbonyl group is generally considered secondary to the dominant steric effects. However, in some cases, repulsive electrostatic interactions between an electron-rich substituent and the incoming nucleophile can further disfavor attack from the syn-face, thereby enhancing cis-selectivity. vub.be In the case of the 2-chlorophenyl group, the modest inductive withdrawal is unlikely to override the powerful steric directing effect.

Absence of Specific Research Data Precludes Article Generation

A comprehensive review of scientific literature and computational chemistry databases reveals a significant lack of specific theoretical and computational studies on the compound this compound. Consequently, it is not possible to generate a scientifically accurate and detailed article that adheres to the user's specified outline.

While extensive computational research exists for the parent cyclobutanone ring system and some of its derivatives, this body of work does not provide the specific data required to thoroughly address the structural properties, reaction mechanisms, and photochemical behavior of this compound. The user's request demands a focused analysis of this particular molecule, including detailed data tables and research findings for the following areas:

Computational and Theoretical Investigations of 3 2 Chlorophenyl Cyclobutanone and Cyclobutanone Ring Systems

Prediction and Rationalization of Reactivity and Stereoselectivity:While some studies address the stereoselectivity of reactions for other 3-substituted cyclobutanones, a specific computational analysis predicting the reactivity and stereoselectivity of 3-(2-Chlorophenyl)cyclobutanone across a range of reactions is not present in the current scientific literature.

Generating the requested article without this specific data would require speculation and the inappropriate application of findings from different molecules. This would violate the principles of scientific accuracy and the explicit instructions to focus solely on this compound. Therefore, until dedicated computational and theoretical research on this compound is published, the creation of the requested article is not feasible.

Advanced Spectroscopic and Analytical Characterization of 3 2 Chlorophenyl Cyclobutanone and Its Reaction Products

X-ray Crystallography for Absolute and Relative Stereochemistry

X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a crystalline solid, providing unambiguous evidence of atomic connectivity, bond lengths, bond angles, and stereochemistry. For a chiral molecule like 3-(2-Chlorophenyl)cyclobutanone, single-crystal X-ray diffraction would be indispensable for establishing both its relative and absolute stereochemistry.

The process would involve growing a suitable single crystal of an enantiomerically pure sample. This crystal is then exposed to a focused beam of X-rays, and the resulting diffraction pattern is collected. The pattern of scattered X-rays is directly related to the arrangement of electrons, and thus atoms, within the crystal lattice.

Relative Stereochemistry: The initial solution of the crystal structure would reveal the relative orientation of the substituents on the cyclobutane (B1203170) ring. Specifically, it would determine whether the 2-chlorophenyl group and any other substituents are on the same side (cis) or opposite sides (trans) of the ring.

Absolute Stereochemistry: To determine the absolute configuration (R or S) at the chiral center (C3), anomalous dispersion techniques would be employed, often requiring the presence of a heavier atom. The chlorine atom in this compound can be sufficient for this purpose. By analyzing the subtle differences in the intensities of Friedel pairs (reflections (h,k,l) and (-h,-k,-l)), the absolute configuration of the molecule in the crystal can be determined. This is often quantified by the Flack parameter, which should refine to a value near zero for the correct enantiomer.

Below is a hypothetical data table illustrating the kind of crystallographic data that would be obtained.

| Parameter | Hypothetical Value for (R)-3-(2-Chlorophenyl)cyclobutanone |

| Chemical Formula | C₁₀H₉ClO |

| Formula Weight | 180.63 g/mol |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a, b, c (Å) | a = 5.89, b = 9.12, c = 15.45 |

| α, β, γ (°) | 90, 90, 90 |

| Volume (ų) | 829.4 |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | 1.448 |

| Flack Parameter | 0.02(3) |

| Final R-indices [I>2σ(I)] | R₁ = 0.035, wR₂ = 0.085 |

This table is illustrative and based on typical values for small organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of molecules in solution. For this compound, ¹H and ¹³C NMR would confirm the carbon skeleton and the substitution pattern, while advanced 2D NMR techniques would establish connectivity.

In a hypothetical ¹H NMR spectrum, the protons on the cyclobutane ring would exhibit complex splitting patterns due to diastereotopicity and spin-spin coupling. The protons adjacent to the carbonyl group (at C2 and C4) would be expected to appear at a different chemical shift than the proton at C3, which is deshielded by the chlorophenyl ring. docbrown.info The aromatic protons would show a characteristic pattern for a 1,2-disubstituted benzene (B151609) ring.

Deuterium (B1214612) Labeling Studies: NMR is also crucial for mechanistic studies, such as those involving deuterium labeling. rsc.orgresearchgate.net For instance, if this compound were to undergo a photochemical reaction, such as a Norrish Type I cleavage to form a biradical intermediate, deuterium labeling could be used to trace the reaction pathway. arxiv.org By selectively replacing specific protons with deuterium, one could monitor the fate of these atoms in the reaction products via ¹H and ²H NMR, providing strong evidence for proposed mechanisms. nih.gov For example, labeling the protons at the C2 and C4 positions would help to distinguish between different possible rearrangement pathways of the biradical intermediate.

A plausible, illustrative set of NMR data is presented below.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Assignment |

| ¹H | 7.45 | d | 7.8 | Aromatic H |

| ¹H | 7.30 - 7.20 | m | - | Aromatic H's |

| ¹H | 3.80 | p | 8.5 | H at C3 (methine) |

| ¹H | 3.40 - 3.25 | m | - | H's at C2/C4 (methylene) |

| ¹³C | 208.5 | - | - | C1 (Carbonyl) |

| ¹³C | 138.2 | - | - | Aromatic C (quaternary) |

| ¹³C | 133.5 | - | - | Aromatic C (quaternary, C-Cl) |

| ¹³C | 130.1, 129.5, 128.8, 127.3 | - | - | Aromatic CH's |

| ¹³C | 45.1 | - | - | C2/C4 (methylene) |

| ¹³C | 38.7 | - | - | C3 (methine) |

This table contains predicted data based on known chemical shift ranges for similar functional groups. chemicalbook.comchemicalbook.comspectrabase.com

Mass Spectrometry (MS) Techniques for Product Identification and Purity Assessment

Mass spectrometry is a vital analytical technique for determining the molecular weight and elemental composition of a compound, as well as for identifying reaction products and assessing sample purity. acs.org

For this compound, electron ionization mass spectrometry (EI-MS) would likely show a prominent molecular ion peak (M⁺). A key feature would be the isotopic pattern characteristic of a chlorine-containing compound. libretexts.org Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 natural abundance. Therefore, the mass spectrum would exhibit two molecular ion peaks, one at m/z corresponding to the molecule with ³⁵Cl (M⁺) and another, about one-third the intensity, at M+2 corresponding to the molecule with ³⁷Cl. youtube.com

Common fragmentation patterns for cyclic ketones include alpha-cleavage (cleavage of the bond adjacent to the carbonyl group) and ring-opening reactions. youtube.comlibretexts.org The fragmentation of this compound would be expected to yield characteristic fragment ions that could be used to confirm its structure. High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the unambiguous determination of its elemental formula (C₁₀H₉ClO).

| m/z (Hypothetical) | Relative Intensity (%) | Ion Identity/Fragment Structure |

| 182 | 30 | [M+2]⁺ (containing ³⁷Cl) |

| 180 | 90 | [M]⁺ (containing ³⁵Cl) |

| 152 | 45 | [M - CO]⁺ (loss of carbon monoxide) |

| 111 | 100 (Base Peak) | [C₆H₄Cl]⁺ (chlorophenyl cation) |

| 55 | 65 | [C₄H₇]⁺ or [C₃H₃O]⁺ (fragments from the cyclobutanone (B123998) ring) |

This table is illustrative, based on known fragmentation patterns of ketones and halogenated compounds.

Ultrafast Electron Diffraction (UED) for Gas-Phase Dynamics Studies

Ultrafast Electron Diffraction (UED) is a cutting-edge experimental technique used to observe the real-time motion of atoms during chemical reactions. wikipedia.orgosti.gov It functions as a "molecular movie" camera, providing snapshots of the molecular structure on femtosecond (10⁻¹⁵ s) timescales. nih.govacs.org

In a UED experiment, a femtosecond laser pulse (the "pump") excites a sample of gas-phase molecules, initiating a chemical reaction. A precisely timed electron pulse (the "probe") is then diffracted by the evolving molecules. microscopy.or.jp The resulting diffraction pattern contains information about the distances between all atoms in the molecule at that specific moment in time. aip.org

For this compound, UED could be used to study the dynamics of photochemical reactions, such as the Norrish Type I ring-opening reaction. arxiv.org Upon photoexcitation, the cyclobutanone ring could cleave to form a biradical intermediate. UED could directly observe the C-C bond breaking and the subsequent structural rearrangements of this transient species as it proceeds to form final products (e.g., ethylene (B1197577) and a ketene (B1206846) derivative, or carbon monoxide and a cyclopropane (B1198618) derivative). arxiv.org By tracking the changes in the distribution of interatomic distances over time, UED provides unparalleled mechanistic detail about these ultrafast processes. nih.gov

| Time Delay (femtoseconds) | Observed Structural Event |

| 0 | Excitation of this compound to an excited electronic state. |

| 50 - 200 | Elongation of a C-C bond adjacent to the carbonyl, indicating onset of ring-opening. |

| 200 - 500 | Appearance of a fully formed biradical intermediate with a specific geometry. |

| > 500 | Formation of stable photoproducts, identified by their unique diffraction patterns. |

This table provides a conceptual timeline for a hypothetical UED experiment on a cyclobutanone derivative.

Applications in Advanced Organic Synthesis and Chemical Biology Research

Utilization as Versatile Building Blocks for Complex Molecular Architectures

The inherent ring strain of the cyclobutane (B1203170) ring makes 3-(2-Chlorophenyl)cyclobutanone a highly reactive and thus versatile intermediate in organic synthesis. The energy stored in the four-membered ring can be released through various ring-opening or rearrangement reactions, providing access to a diverse array of molecular scaffolds that would be challenging to synthesize through other methods. researchgate.net

The reactivity of cyclobutanone (B123998) derivatives allows them to serve as precursors to more complex structures. For instance, the general class of 3-arylcyclobutanones can undergo Lewis acid-catalyzed ring-opening reactions. In an unprecedented example of synergistic C-C bond cleavage, 3-arylcyclobutanones react in the presence of a Lewis acid and water to yield aryl alkyl ketones under mild conditions. researchgate.net This transformation highlights the utility of the cyclobutanone as a masked carbonyl, which can be revealed to generate linear carbon chains with specific aryl functionality.

Furthermore, the carbonyl group in this compound can be manipulated to introduce further complexity. It can be converted into an enolate, which can then be trapped with various electrophiles. For example, silylated cyclobutanone derivatives can be generated via copper-catalyzed conjugate silylation of cyclobutenones, and the resulting enolates can be trapped to form silylated enol phosphates, which are precursors to substituted cyclobutene (B1205218) derivatives. nih.gov While this example starts from a cyclobutenone, it demonstrates the principle of using the cyclobutane core to stage sequential reactions for building molecular complexity.

The table below summarizes key transformations that underscore the versatility of the cyclobutanone scaffold as a synthetic building block.

| Transformation | Reagents/Conditions | Product Type | Significance |

| Lewis Acid-Catalyzed Ring Opening | Lewis Acid, H₂O | Aryl alkyl ketones | Access to linear chains from a cyclic precursor researchgate.net |

| [2+2] Cycloaddition | Photochemical or Metal-catalyzed | Larger cyclic or bicyclic systems | Construction of complex ring systems smolecule.com |

| Michael Addition | Nucleophiles | Functionalized cyclobutane derivatives | Introduction of new substituents and stereocenters smolecule.com |

These examples, while often demonstrated on related analogues, establish a clear precedent for the utility of this compound as a valuable starting material for the synthesis of intricate molecular architectures.

Construction of Fused-Ring Systems and Novel Nitrogen Heterocycles

The strained nature of the cyclobutanone ring is a powerful driving force for the construction of fused-ring systems and novel heterocycles. The strategic release of this ring strain can be coupled with cyclization reactions to build polycyclic structures in a controlled manner.

One prominent application of cyclobutanone derivatives is in the synthesis of nitrogen-containing heterocycles. Research has shown that 2-hydroxycyclobutanones can react with aromatic amines in tandem reactions to produce synthetically important nitrogen heterocycles. researchgate.net These processes can involve condensation, ring-closure, and subsequent ring-fission, where the strain of the cyclobutane ring facilitates the transformation. researchgate.net For this compound, initial reduction of the ketone to a hydroxyl group would provide an entry point into this type of chemistry, allowing for the synthesis of novel indoles, benzoimidazoles, and other related heterocyclic structures. researchgate.net

The construction of fused carbocyclic systems is also a key application. Photochemical reactions, in particular, are a powerful tool for this purpose. Bis-aryl cyclobutenones, which can be synthesized from cyclobutanones, undergo 6π photoelectrocyclization reactions to form dihydrophenanthrene-fused cyclobutanones. nih.gov This method provides a pathway to complex, polycyclic aromatic systems that incorporate a four-membered ring. The general applicability of [2+2] photocycloaddition reactions further expands the potential for creating diverse cyclobutane-containing fused rings. tum.de

The following table outlines representative strategies for constructing fused and heterocyclic systems using cyclobutane chemistry.

| Synthetic Strategy | Key Intermediate | Resulting Structure | Relevant Findings |

| Tandem Condensation/Ring-Fission | 2-Hydroxycyclobutanone | Nitrogen Heterocycles (e.g., Benzoimidazoles) | The release of ring strain is a key driving force for the reaction sequence. researchgate.net |

| Photoelectrocyclization | Conjugated Bis-aryl Cyclobutenone | Fused Polycyclic Aromatic Systems | Reaction proceeds via a singlet excited state and can be controlled by trapping intermediates. nih.gov |

| [4+2] Cycloaddition | Bicyclic Thiazolo-2-pyridones | Fused 2D/3D Ring Systems | Demonstrates the ability to build structurally complex, sp³-rich scaffolds. tum.de |

These methodologies illustrate the potential of this compound to act as a linchpin in the synthesis of complex heterocyclic and fused-ring structures relevant to materials science and medicinal chemistry.

Role in the Total Synthesis of Bioactive Compounds

Cyclobutane rings are found in a variety of biologically active natural products, and their synthesis often represents a significant challenge. nih.gov The unique reactivity of cyclobutanone derivatives makes them attractive starting materials for the total synthesis of such compounds. Although a direct total synthesis employing this compound is not prominently documented, the established synthetic utility of related compounds provides a clear blueprint for its potential applications.

For example, the total synthesis of vineomycinone B2 methyl ester, the aglycone of the vineomycin antibiotics, involved the construction of a complex polycyclic aromatic core. nih.gov The strategies employed, such as tandem intramolecular cycloadditions, are indicative of the complex transformations required for natural product synthesis where a versatile building block like this compound could be valuable. nih.gov

The synthesis of 2,4-methanoproline analogues, which are related to naturally occurring insect antifeedants, has been achieved starting from 3-(chloromethyl)cyclobutanone. researchgate.net This demonstrates the use of a substituted cyclobutanone to build a bicyclic amino acid scaffold, highlighting the potential of such synthons in accessing biologically relevant chemical space.

The table below presents examples of bioactive target molecules or scaffolds where cyclobutane chemistry is pivotal.

| Bioactive Target/Scaffold | Synthetic Approach Involving Cyclobutane Chemistry | Relevance of this compound |

| Vineomycinone B2 | Tandem intramolecular benzyne-furan cycloadditions to build the core. nih.gov | Illustrates the synthesis of complex C-aryl glycoside antibiotics where aryl-substituted building blocks are key. |

| 2,4-Methanoproline Analogues | Reductive cyclization of an imine derived from 3-(chloromethyl)cyclobutanone. researchgate.net | Provides a precedent for using substituted cyclobutanones to synthesize constrained amino acid analogues. |

| Angucycline Antibiotics | Photofragmentation of a polycyclic system derived from a 4-hydroxycyclobutenone. researchgate.net | Shows the utility of the cyclobutane ring as a latent reactive element for skeletal rearrangements in complex synthesis. |

The application of this compound in total synthesis is an area ripe for exploration, with its structure poised to introduce specific steric and electronic properties into complex bioactive targets.

Use as Mechanistic Probes in Physical Organic Chemistry

The strained four-membered ring of this compound makes it an interesting substrate for mechanistic studies in physical organic chemistry. The predictable yet highly reactive nature of the cyclobutane C-C bonds allows for the investigation of reaction mechanisms, particularly those involving cationic intermediates or pericyclic reactions.

A key area of study is the behavior of cyclobutane derivatives under solvolytic or acidic conditions. For example, a Lewis acid-catalyzed reaction involving 3-arylcyclobutanones has been shown to proceed through an unprecedented synergistic cleavage of both C2-C3 bonds, a process in which water plays a crucial role. researchgate.net Using a substrate like this compound, with its specific electronic and steric profile, could provide deeper insights into the transition states and intermediates of such cleavage reactions. The electronic effect of the ortho-chloro substituent could influence the stability of any potential cationic intermediates, thereby modulating the reaction pathway.

Photochemical reactions of cyclobutanones and their derivatives also offer a rich field for mechanistic investigation. Studies on bis-aryl cyclobutenones have revealed that their photoelectrocyclizations are in equilibrium with 4π electrocyclic ring-opening reactions. nih.gov The substitution pattern on the aryl rings can influence this equilibrium. The 2-chlorophenyl group in a derived cyclobutenone could be used to probe steric and electronic effects on the rates and equilibria of these competing pericyclic reactions.

| Mechanistic Question | Experimental Approach | Potential Insights from this compound |

| Nature of C-C Bond Cleavage | Lewis acid-catalyzed ring-opening reactions. researchgate.net | The ortho-chloro group can probe steric hindrance and electronic effects on the stability of intermediates. |

| Pericyclic Reaction Dynamics | Photochemical electrocyclization vs. ring-opening of derived cyclobutenones. nih.gov | The substituent's influence on the kinetics and thermodynamics of the competing reaction pathways can be quantified. |

| Enantioselective Catalysis | Asymmetric reactions involving high-energy cationic intermediates. researchgate.net | Can serve as a test substrate for new chiral catalysts designed to control reactions involving weakly basic olefins. |

While direct mechanistic studies on this compound are not abundant, its structure is well-suited for probing fundamental questions in physical organic chemistry.

Exploration in the Design of Enzyme Inhibitors

The development of selective enzyme inhibitors is a cornerstone of modern medicinal chemistry. The rigid cyclobutane scaffold can be used to hold pharmacophoric elements in a specific three-dimensional orientation, making it an attractive core for inhibitor design. The 2-chlorophenyl group is a common feature in many bioactive molecules, often contributing to binding affinity through hydrophobic and halogen-bonding interactions.

The combination of these two features in this compound makes it and its derivatives interesting candidates for exploration as enzyme inhibitors. For instance, various kinase inhibitors utilize substituted aromatic rings and heterocyclic scaffolds to achieve potency and selectivity. nih.govnih.gov The cyclobutane core could serve as a novel scaffold to present the 2-chlorophenyl group and other necessary functionalities to the active site of a target enzyme, such as a protein kinase. The design of Rho-associated kinase (ROCK) inhibitors, for example, has involved core-hopping strategies to identify novel central scaffolds like benzoazepinones that position key aromatic groups for interaction with the enzyme. rsc.org A cyclobutane-based scaffold could offer a new direction in such explorations.

Furthermore, trazodone (B27368) analogues containing a 3-chlorophenyl piperazinyl moiety have been synthesized and shown to have high affinity for serotonin (B10506) receptors, demonstrating the utility of the 3-chlorophenyl group in neurologically active agents. nih.gov Synthesizing analogues where the flexible hexyl linker is replaced or constrained by a cyclobutane ring derived from this compound could lead to new ligands with altered selectivity and pharmacokinetic profiles.

| Target Class | Design Rationale | Potential Role of this compound |

| Protein Kinases (e.g., PI3K, ROCK) | Presenting aromatic groups in a defined geometry to interact with the ATP-binding site. nih.govrsc.org | The cyclobutane ring acts as a rigid scaffold to orient the 2-chlorophenyl group and other pharmacophores. |

| Serotonin Receptors | Mimicking or constraining the conformation of known ligands to improve selectivity. nih.gov | Can be used to create conformationally restricted analogues of known arylpiperazine ligands. |

| Cyclooxygenases (COX) | The 2-chlorophenyl group could interact with hydrophobic pockets in the enzyme active site. | Derivatives could be designed to mimic known non-steroidal anti-inflammatory drugs (NSAIDs). |

The exploration of this compound and its derivatives in inhibitor design is a promising area of research, leveraging its unique combination of a rigid core and a well-established pharmacophoric group.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.